REACTION_CXSMILES
|
[C:1]1([O:11][CH3:12])[C:2](=[CH:4][CH:5]=[C:6]([CH:10]=1)[CH2:7][CH:8]=[CH2:9])[OH:3].[OH-].[Na+].C=O.[C:17](OCC)(=[O:19])C>O>[CH2:7]([C:6]1[CH:10]=[C:1]([O:11][CH3:12])[C:2]([OH:3])=[C:4]([CH2:17][OH:19])[CH:5]=1)[CH:8]=[CH2:9] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1(C(O)=CC=C(CC=C)C1)OC
|
Name
|
|
Quantity
|
828 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred under nitrogen at ambient temperature for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 2 liter round bottom flask equipped with nitrogen inlet and magnetic stirrer
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Type
|
ADDITION
|
Details
|
reagent (Sigma-Aldrich) was added dropwise to the stirring solution
|
Type
|
WAIT
|
Details
|
55° C. for 20 h
|
Duration
|
20 h
|
Type
|
WASH
|
Details
|
washed with 1 N HCl
|
Type
|
ADDITION
|
Details
|
The crude product containing ˜30 mol % unreacted eugenol
|
Type
|
CUSTOM
|
Details
|
was used in the next step without further purification
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
C(C=C)C1=CC(=C(C(=C1)OC)O)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |